
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene is an organic compound with the molecular formula C28H30O4Si2. This compound is part of the anthracene family, which is known for its aromatic properties and applications in organic electronics. The presence of acetoxy and trimethylsilylethynyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene typically involves the following steps:
Bromination: The starting material, 2,6-dihydroxyanthracene, is brominated to form 2,6-dibromo-3,7-dihydroxyanthracene.
Acetylation: The dibromo compound is then acetylated using acetic anhydride to yield 2,6-diacetoxy-3,7-dibromoanthracene.
Sonogashira Coupling: The final step involves a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst to produce this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove acetoxy groups or reduce other functional groups present in the molecule.
Substitution: The trimethylsilylethynyl groups can be substituted with other alkynes or functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,6-dihydroxy-3,7-bis(trimethylsilylethynyl)anthracene, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its excellent electronic properties.
Photovoltaics: It is also explored for use in organic photovoltaic cells, where it can act as a donor material.
Sensors: The compound’s unique structure makes it suitable for use in chemical sensors, particularly for detecting volatile organic compounds.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene in its applications is primarily based on its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. In organic electronics, it facilitates charge transport through its conjugated system, while in sensors, it binds to target molecules, causing a measurable change in its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Diacetoxy-3,7-dibromoanthracene
- 2,6-Dihydroxy-3,7-bis(trimethylsilylethynyl)anthracene
- 2,6-Diacetoxy-3,7-bis(phenylethynyl)anthracene
Uniqueness
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene is unique due to the presence of both acetoxy and trimethylsilylethynyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in organic electronics and other applications where both electronic properties and chemical stability are important.
Eigenschaften
Molekularformel |
C28H30O4Si2 |
|---|---|
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
[6-acetyloxy-3,7-bis(2-trimethylsilylethynyl)anthracen-2-yl] acetate |
InChI |
InChI=1S/C28H30O4Si2/c1-19(29)31-27-17-25-15-24-14-22(10-12-34(6,7)8)28(32-20(2)30)18-26(24)16-23(25)13-21(27)9-11-33(3,4)5/h13-18H,1-8H3 |
InChI-Schlüssel |
ZASJQNWZXPTCRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=CC3=CC(=C(C=C3C=C2C=C1C#C[Si](C)(C)C)OC(=O)C)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14122501.png)
![Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate](/img/structure/B14122508.png)
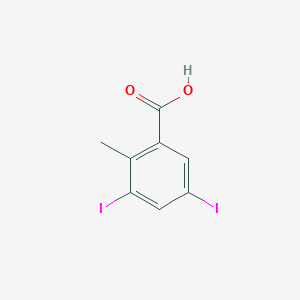
![6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/structure/B14122520.png)

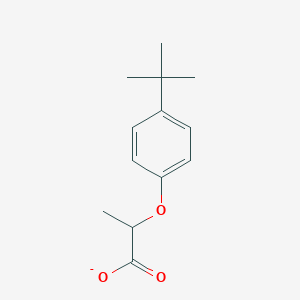
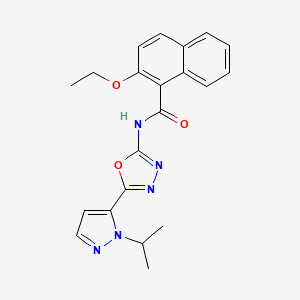
![N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122551.png)
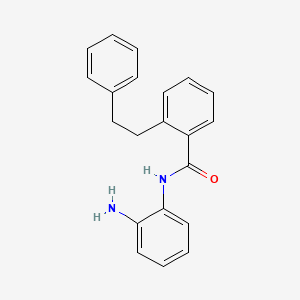
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122558.png)
![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122562.png)
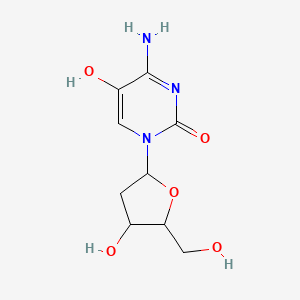
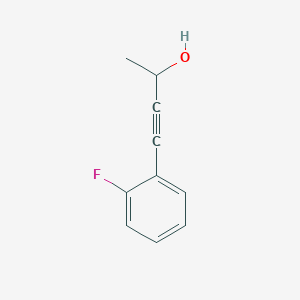
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B14122600.png)
